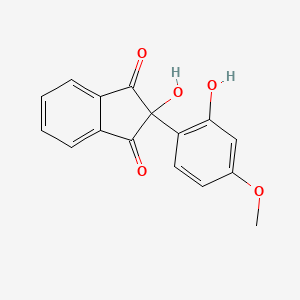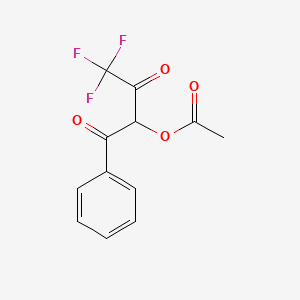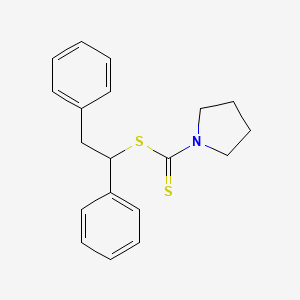
1,2-Diphenylethyl pyrrolidine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenylethyl pyrrolidine-1-carbodithioate is a chemical compound that belongs to the class of dithiocarbamates. These compounds are known for their ability to form coordination complexes with various transition metals. The structure of this compound includes a pyrrolidine ring attached to a 1,2-diphenylethyl group and a carbodithioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenylethyl pyrrolidine-1-carbodithioate typically involves the reaction of 1,2-diphenylethylamine with carbon disulfide in the presence of a base, followed by the addition of pyrrolidine. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Catalyst/Base: Sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure consistent product quality.
Purification Steps: Including crystallization or distillation to obtain pure compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenylethyl pyrrolidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can lead to the formation of thiols.
Substitution: The carbodithioate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Alkyl halides or aryl halides for substitution reactions.
Major Products
Disulfides: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Substituted Products: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1,2-Diphenylethyl pyrrolidine-1-carbodithioate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 1,2-Diphenylethyl pyrrolidine-1-carbodithioate involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The molecular targets and pathways involved include:
Metal Ion Chelation: Binding to metal ions, which can inhibit metal-dependent enzymes.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diphenylethyl pyrrolidine-1-carbodithioate
- 1,2-Diphenylethyl piperidine-1-carbodithioate
- 1,2-Diphenylethyl morpholine-1-carbodithioate
Uniqueness
This compound is unique due to its specific structure, which includes a pyrrolidine ring. This structural feature imparts distinct chemical and biological properties compared to its analogues with different heterocyclic rings.
Properties
CAS No. |
65689-01-2 |
|---|---|
Molecular Formula |
C19H21NS2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
1,2-diphenylethyl pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C19H21NS2/c21-19(20-13-7-8-14-20)22-18(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-6,9-12,18H,7-8,13-15H2 |
InChI Key |
VCVVFMUSMXVGKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=S)SC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


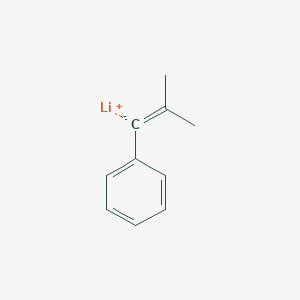
![S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate](/img/structure/B14476539.png)
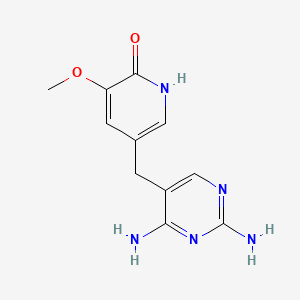
![Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B14476546.png)
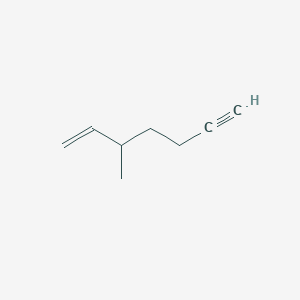
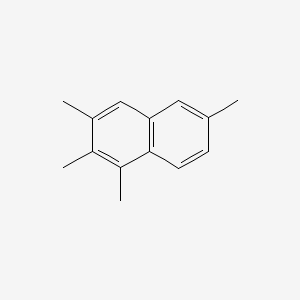
![4-[(Methylsulfanyl)methyl]pyridine](/img/structure/B14476574.png)
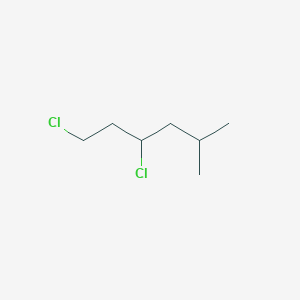
![5-[(tert-Butoxymethyl)amino]-1-phenylhex-4-en-3-one](/img/structure/B14476593.png)
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
